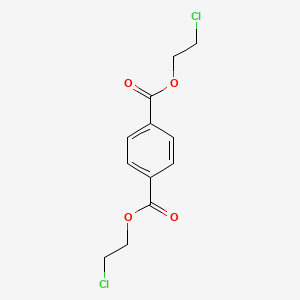
Terephthalic acid, di(2-chloroethyl) ester
Overview
Description
Terephthalic acid, di(2-chloroethyl) ester is a useful research compound. Its molecular formula is C12H12Cl2O4 and its molecular weight is 291.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Terephthalic acid, di(2-chloroethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalic acid, di(2-chloroethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclic Organosilicon Esters of Terephthalic Acid : Research by Basenko et al. (2018) explored the reactions of dichlorodimethylsilane and 1,3-dichlorotetramethyldisiloxane with bis(trimethylsilyl) ester of terephthalic acid, leading to previously unknown cyclic organosilicon esters of terephthalic acid (Basenko, Soldatenko, Vashchenko, & Smirnov, 2018).
Poly(ester-urethane) Synthesis from Recycled PET Bottles : A study by Issam, Hena, and Khizrien (2012) detailed the synthesis of a new unsaturated poly(ester-urethane) using terephthalic acid derived from recycled PET bottles. This research highlights the potential for sustainable materials development (Issam, Hena, & Khizrien, 2012).
Toxicological Review and Oral Risk Assessment : Ball, McLellan, and Bhat (2012) conducted a toxicological review and risk assessment of terephthalic acid and its esters, addressing their use in materials that come into contact with food and beverages. This study offers insights into the health and safety aspects of these chemicals (Ball, McLellan, & Bhat, 2012).
Effects on Water-Soluble Vitamins : Research by Steiner (1990) examined the effect of sodium terephthalate, derived from terephthalic acid, on various vitamins. This study contributes to understanding how food packaging materials can impact nutrient stability (Steiner, 1990).
Neuromediator Inactivation in Rat Brains : A study by Davidenko, Vasil'ev, and Kucherenko (1984) investigated the chronic effects of terephthalic acid and its dimethyl ester on rats, focusing on the uptake of norepinephrine by brain synaptosomes and the activation of certain enzymes in cerebral hemispheres (Davidenko, Vasil'ev, & Kucherenko, 1984).
properties
IUPAC Name |
bis(2-chloroethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNYVAWEUHWAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCl)C(=O)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193363 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalic acid, di(2-chloroethyl) ester | |
CAS RN |
1026-93-3 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate](/img/structure/B8039883.png)




![4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8039929.png)



![5-amino-2-[(E)-2-(4-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039957.png)
![[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate](/img/structure/B8039966.png)
![Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B8039969.png)
![3-[5-[3-(4-aminophenoxy)phenyl]-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B8039970.png)
